3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride
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Overview
Description
3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride is a heterocyclic compound that contains both a thiophene ring and a pyrrole ring. The presence of these two rings makes it an interesting compound for various scientific research applications, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride typically involves the condensation of thiophene derivatives with pyrrole derivatives. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The specific conditions, such as temperature, pressure, and solvents, are adjusted to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and exhibit similar chemical properties.
Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid and N-methylpyrrole are structurally similar and have comparable reactivity.
Uniqueness
3-(thiophen-2-yl)-2,5-dihydro-1H-pyrrole hydrochloride is unique due to the combination of both thiophene and pyrrole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
2624140-66-3 |
---|---|
Molecular Formula |
C8H10ClNS |
Molecular Weight |
187.7 |
Purity |
95 |
Origin of Product |
United States |
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